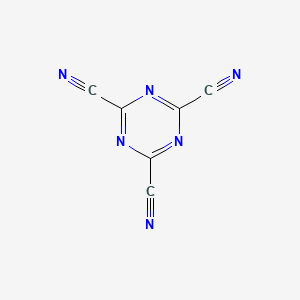

1,3,5-Triazine-2,4,6-tricarbonitrile

Description

Historical Trajectory and Evolution of Triazine Chemistry

The journey of triazine chemistry began with the 1,3,5-triazine (B166579) isomer, also known as s-triazine, which is one of the oldest known organic heterocyclic compounds. mdpi.comglobalscitechocean.com The first synthesis of 1,3,5-triazine was reported in 1895. semanticscholar.org A significant advancement came in 1954 when a modified synthesis method was developed, reacting hydrogen chloride and hydrogen cyanide to form the triazine core. semanticscholar.orgacs.org

A pivotal moment in the evolution of triazine chemistry was the introduction and utilization of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. wikipedia.orgwikipedia.org This commercially available and inexpensive compound serves as a crucial starting material for a vast array of triazine derivatives. researchgate.net The three chlorine atoms on the triazine ring exhibit different reactivities that can be controlled by temperature, allowing for the sequential and selective substitution with various nucleophiles. mdpi.commdpi.comresearchgate.net This stepwise substitution methodology has enabled the synthesis of countless symmetrically and non-symmetrically substituted triazines, forming the basis for their widespread use in diverse fields, including medicinal chemistry, agriculture, and the dye industry. mdpi.comresearchgate.netmdpi.com Over the decades, this synthetic versatility has led to the development of complex molecular architectures, from dendrimers to supramolecular aggregates, all built upon the foundational s-triazine scaffold. mdpi.comresearchgate.netrsc.org

Significance of 1,3,5-Triazine-2,4,6-tricarbonitrile as a Core Heterocycle in Contemporary Research

This compound (C₆N₆) is a crystalline solid that stands out as a key building block in materials science due to its planar structure and the high nitrogen content imparted by both the triazine ring and the three cyano substituents. smolecule.com These nitrile groups are particularly significant as they can undergo cyclotrimerization reactions to form new triazine rings, a process that enables the creation of extended, two- and three-dimensional porous organic materials. hhu.desci-hub.se

This reactivity makes this compound a preferred monomer for synthesizing Covalent Triazine Frameworks (CTFs). hhu.debohrium.com CTFs are a class of porous organic polymers known for their high thermal and chemical stability, attributed to the robust, covalently linked triazine units. bohrium.comrsc.org The inherent porosity and stability of CTFs derived from this monomer make them promising candidates for applications in gas storage and separation. hhu.desci-hub.se For instance, CTFs synthesized from nitrile-based monomers have demonstrated significant carbon dioxide uptake capabilities. hhu.debohrium.com

Furthermore, the compound serves as a precursor for other advanced materials, such as carbon nitrides, which have potential uses in catalysis and energy storage. smolecule.com Its ability to form complexes with metal ions and other organic compounds through its reactive cyano groups is also a key area of study for catalytic applications. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆N₆ | smolecule.comnih.govuni.lu |

| Molar Mass | 156.10 g/mol | nih.gov |

| Appearance | White crystalline solid | wikipedia.org |

| Melting Point | 119-121°C | smolecule.com |

| Boiling Point | 434.8°C at 760 mmHg | smolecule.com |

| Thermal Stability | Stable up to ~300°C | smolecule.com |

Emerging Research Avenues and Future Outlook

The future of research involving this compound is intrinsically linked to the development of advanced porous materials. Scientists are actively exploring new synthetic routes, including ionothermal and acid-catalyzed methods, to create highly crystalline and porous Covalent Triazine Frameworks (CTFs) from this and similar nitrile monomers. hhu.desci-hub.se

Emerging applications for these triazine-based materials are diverse and impactful:

Energy Storage: Triazine-based frameworks are being investigated as electrode materials for rechargeable batteries. acs.org Their robust structures and redox-active nature show potential for enhancing the stability and capacity of both lithium-ion and sodium-ion batteries. acs.org

Catalysis: The nitrogen-rich porous polymers derived from this compound are being developed as novel heterogeneous catalysts. rsc.orgrsc.org These metal-free organocatalysts are attractive for promoting various organic reactions in a more sustainable manner. rsc.org Crystalline CTFs have also shown promise in photocatalysis for applications like water splitting to produce hydrogen. bohrium.comresearchgate.net

Gas Storage and Separation: A primary focus remains on optimizing the porosity of CTFs for gas storage (e.g., hydrogen, methane) and the separation of gases like carbon dioxide. hhu.desci-hub.se Research into mixed-linker strategies, where this compound is combined with other nitrile monomers, aims to enhance CO₂ capture performance. hhu.de

Environmental Applications: The high stability and tunable porosity of these materials make them suitable for environmental remediation, such as the adsorption of pollutants from water. bohrium.com Furthermore, recent studies have demonstrated the synthesis of triazine-based COFs using CO₂ as a starting material, presenting a novel and environmentally friendly route to these valuable materials. nih.gov

The ongoing exploration of new synthetic methodologies, including mechanochemical and green chemistry protocols, is expected to yield novel triazine-based polymers with tailored properties for these and other future technologies. mdpi.commdpi.com

Table 2: Selected Research on Materials Derived from Triazine Nitriles

| Research Area | Monomers Used | Key Finding | Application | Source(s) |

|---|---|---|---|---|

| Covalent Triazine Frameworks (CTFs) | 1,3,5-Tricyanobenzene | Synthesis in molten ZnCl₂ yielded materials with high surface areas (up to 2000 m²/g) and good catalytic activity for CO₂ cycloaddition. | Heterogeneous Catalysis, CO₂ Utilization | sci-hub.sebohrium.com |

| Mixed-Linker CTFs | Hexanitrile and 1,3,5-Tricyanobenzene | The mixed framework showed the highest uptake of carbon dioxide and methane (B114726) among the studied materials. | Gas Storage and Separation | hhu.de |

| Porous Organic Polymers (POPs) | Cyanuric chloride and tris(2-aminoethyl)amine | A new N-rich porous polymer was synthesized that acts as a reusable, metal-free basic organocatalyst. | Heterogeneous Catalysis | rsc.org |

| COF from CO₂ | CO₂ and piperazine (B1678402) (to form a precursor), melamine (B1676169) | An environmentally friendly route was developed to synthesize a crystalline, stable COF with high proton conductivity. | Proton Conductivity, CO₂ Utilization | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-triazine-2,4,6-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6N6/c7-1-4-10-5(2-8)12-6(3-9)11-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJREAPISLZYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NC(=NC(=N1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274764 | |

| Record name | 2,4,6-Tricyano-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7615-57-8 | |

| Record name | 2,4,6-Tricyano-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4,6-tricarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3,5 Triazine 2,4,6 Tricarbonitrile and Its Precursors

Classical and Contemporary Synthetic Routes to 1,3,5-Triazines

The construction of the 1,3,5-triazine (B166579) ring can be achieved through several established and emerging methodologies. These methods offer varying degrees of simplicity, efficiency, and substituent tolerance.

Cyclotrimerization of Nitriles

The cyclotrimerization of nitriles is a fundamental and direct approach to forming symmetrically substituted 1,3,5-triazines. researchgate.net This reaction involves the head-to-tail cyclization of three identical nitrile molecules.

Historically, this method often required harsh reaction conditions, such as high temperatures and pressures, which limited its applicability. chim.it However, recent advancements have focused on the development of catalytic systems to facilitate the reaction under milder conditions. For instance, low-valent titanium species have shown potential as catalysts for the cyclotrimerization of benzonitriles and their derivatives. researchgate.net The use of silica (B1680970) gel-supported Lewis acids, both with conventional heating and microwave irradiation, has also been explored as an environmentally benign procedure for the cyclotrimerization of both aliphatic and aromatic nitriles. chim.it

A controlled cross-cyclotrimerization of two different nitriles can be achieved by reacting one nitrile with triflic anhydride (B1165640) or triflic acid at a low temperature to form a nitrilium salt intermediate. nih.govacs.orgsigmaaldrich.comacs.org This intermediate then reacts with two equivalents of a second nitrile at a higher temperature to produce 2,4,6-trisubstituted 1,3,5-triazines with different substituents. nih.govacs.orgsigmaaldrich.comacs.org The mechanism is believed to proceed through the reversible formation of the more stable nitrilium salt. acs.orgsigmaaldrich.comacs.org

Table 1: Examples of Catalytic Systems for Nitrile Cyclotrimerization

| Catalyst System | Nitrile Substrate | Product | Yield (%) | Reference |

| Yttrium trifluorosulfonate Y(TfO)3 (Microwave) | Benzonitrile | 2,4,6-Triphenyl-1,3,5-triazine (B147588) | Not specified | chim.it |

| Silica-supported Lewis acids | Aliphatic and Aromatic Nitriles | 2,4,6-Trisubstituted-1,3,5-triazines | Not specified | chim.it |

| Titanium chlorido complexes and Magnesium | Benzonitrile and derivatives | 2,4,6-Triaryl-1,3,5-triazines | Not specified | researchgate.net |

| Triflic anhydride/Triflic acid | Pivalonitrile and p-tolunitrile | 2,4-Di-p-tolyl-6-tert-butyl-1,3,5-triazine | 75% | acs.org |

Nucleophilic Substitution Reactions on Halogenated Triazines

A versatile and widely used method for synthesizing unsymmetrically substituted 1,3,5-triazines involves the sequential nucleophilic substitution of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govmdpi.comnih.gov The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise introduction of different nucleophiles. clockss.orgresearchgate.net

The substitution of the first chlorine atom typically occurs at low temperatures (e.g., 0-5 °C), while the replacement of the second and third chlorine atoms requires progressively higher temperatures. researchgate.net This temperature-dependent reactivity allows for the selective synthesis of di- and tri-substituted triazines with various functional groups, including those derived from alcohols, amines, and thiols. mdpi.comresearchgate.net For instance, the synthesis of O,N-type substituted s-triazines necessitates the incorporation of the oxygen nucleophile first. nih.gov The choice of base and solvent is also crucial for controlling the reaction. nih.gov

Table 2: Temperature-Dependent Sequential Substitution of Cyanuric Chloride

| Step | Nucleophile | Reaction Temperature | Product | Reference |

| 1st Substitution | Alcohol | 0-5 °C | Monosubstituted triazine | researchgate.net |

| 2nd Substitution | Thiol | Room Temperature | Disubstituted triazine | researchgate.net |

| 3rd Substitution | Amine | Reflux/Heating | Trisubstituted triazine | researchgate.net |

A study on the sequential substitution of cyanuric chloride with a phenolic BODIPY, an aminoalkyl pyridine, and aminoalkyl phosphoramidates found a preferential order of substitution, with the reaction proceeding via a concerted mechanism where the Meisenheimer σ-complex is a transition state. rsc.org

Multi-component Reactions for Triazine Ring Formation

Multi-component reactions (MCRs) offer an efficient pathway to construct the 1,3,5-triazine ring in a single step from three or more starting materials. These reactions are often atom-economical and can generate diverse libraries of triazine derivatives.

One example is the catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea, and orthoformates to produce 1,3,5-triazine-2,4-dithione derivatives. nih.govresearchgate.netbeilstein-journals.org Another MCR involves the base-mediated reaction of imidates, guanidines, and amides or aldehydes to yield unsymmetrical 1,3,5-triazin-2-amines. organic-chemistry.org

Targeted Synthesis of 1,3,5-Triazine-2,4,6-tricarbonitrile

The synthesis of this compound (TCT) is of particular interest as it serves as a precursor for materials like carbon nitrides. smolecule.com This compound features three cyano groups attached to the triazine ring, which imparts unique chemical properties. smolecule.com

A common method for its synthesis is through the nucleophilic substitution of all three halogen atoms in a 2,4,6-trihalogeno-1,3,5-triazine with cyanide ions. google.com

Optimization of Reaction Conditions and Catalyst Systems

The synthesis of this compound from a 2,4,6-trihalogeno-1,3,5-triazine requires careful optimization of reaction conditions to achieve high yields and purity. The reaction is typically carried out in an inert organic solvent. google.com

Key parameters for optimization include:

Cyanide Source : Alkali metal cyanides (e.g., sodium cyanide, potassium cyanide) or alkaline earth metal cyanides can be used. google.com Theoretically, three moles of an alkali metal cyanide or 1.5 moles of an alkaline earth metal cyanide are needed per mole of the trihalogeno-triazine. google.com A small excess (up to 20 mole-%) of the cyanide source is often employed. google.com

Solvent : Aprotic, polar organic solvents are preferred. Acetonitrile is a particularly suitable solvent. google.com

Temperature : The reaction temperature is a critical factor. It is typically maintained between -50 °C and +80 °C, with a preferred range of -40 °C to +50 °C, and an even more preferred range of -30 °C to +30 °C. google.com

Catalyst : While not always necessary, the use of catalysts can improve reaction efficiency.

One-Pot Synthetic Approaches

While a direct one-pot synthesis of this compound from simple precursors is not extensively documented in the provided search results, the principles of one-pot synthesis for other triazine derivatives could potentially be adapted. For instance, a one-pot approach could involve the in situ formation of a trihalogeno-triazine followed by the addition of a cyanide source.

Other reported synthetic routes to this compound include the condensation of cyanamide (B42294) with malononitrile (B47326) under acidic or basic conditions and high-pressure synthesis methods. smolecule.com

Green Chemistry Principles in Triazine Synthesis

The synthesis of 1,3,5-triazine derivatives has traditionally involved methods that are not aligned with the principles of green chemistry, often requiring harsh reaction conditions, hazardous solvents, and long reaction times. nih.govresearchgate.net A common and versatile precursor for a wide array of 2,4,6-trisubstituted-1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. mdpi.commdpi.com The synthesis of derivatives from this starting material typically involves the sequential nucleophilic substitution of the three chlorine atoms, where the reactivity decreases with each substitution. This process often requires careful temperature control, with the first substitution occurring at 0 °C, the second at room temperature, and the third at elevated temperatures, often the solvent's boiling point. nih.govmdpi.com

In response to growing environmental concerns, significant research has focused on developing greener, more sustainable synthetic protocols for 1,3,5-triazines. nih.govmdpi.com These modern approaches aim to improve efficiency, reduce waste, and minimize the use of hazardous substances. Key green methodologies that have been successfully applied include microwave-assisted synthesis, sonochemistry, and solvent-free reactions. mdpi.comchim.it

Microwave irradiation has emerged as a powerful tool for the synthesis of both symmetrical and unsymmetrical 1,3,5-triazines. researchgate.netchim.it This technique offers rapid heating, leading to significantly shorter reaction times and, in many cases, higher yields compared to conventional heating methods. nih.govchim.it The reduced reaction time also contributes to energy savings. researchgate.net Microwave-assisted synthesis can often be performed under solvent-free conditions, which is a core principle of green chemistry, making the procedures cleaner, safer, and more economical. researchgate.netchim.it For instance, the reaction of cyanoguanidine with various nitriles under microwave irradiation provides an efficient route to 2,4-diamino-6-substituted-1,3,5-triazines. chim.itrsc.org This method is valued for its simplicity and the reduced need for solvents during both the reaction and purification steps. rsc.org

Another innovative green technique is the use of sonochemistry, which utilizes ultrasonic irradiation to drive chemical reactions. nih.govmdpi.com Sonochemical protocols have been developed for synthesizing 1,3,5-triazine derivatives, achieving high yields in remarkably short times (e.g., within 5 minutes). nih.gov A significant advantage of this method is the ability to use water as the reaction solvent, a benign and environmentally friendly choice. nih.gov Comparative analysis has shown that a sonochemical approach can be substantially "greener" than classical heating methods when evaluated against the 12 principles of green chemistry. nih.gov Compared to conventional refluxing which can take several hours, sonication at moderate temperatures can increase yields and dramatically shorten reaction times. mdpi.com

The development of heterogeneous catalysts and the use of supported reagents also represent a green alternative to conventional Lewis acids. chim.it Catalysts such as zinc chloride (ZnCl₂) supported on silica gel are effective for the cyclotrimerization of nitriles to form 1,3,5-triazines. These supported catalysts can be recovered after the reaction and reused without a loss of activity, contributing to waste reduction. chim.it Combining the use of supported reagents with solvent-free conditions further enhances the environmental friendliness of the synthesis. chim.it

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 2,4-diamino-1,3,5-triazines

This table illustrates the efficiency gains of microwave-assisted synthesis over traditional heating methods for the synthesis of various 2,4-diamino-1,3,5-triazine derivatives from cyanoguanidine and nitriles.

Substituent (R) Method Temperature (°C) Time Yield (%) Reference Phenyl Microwave 175 10 min 83 mdpi.com 4-Chlorophenyl Microwave 190 10 min 82 mdpi.com 4-Nitrophenyl Microwave 190 15 min 74 mdpi.com 2-Phenylethylamine Conventional (Reflux) - 5-6 h 69 mdpi.com 2-Phenylethylamine Sonochemical Room Temp 30-35 min 84 mdpi.com

Table 2: Sonochemical Synthesis of 1,3,5-Triazine Derivatives

This table presents findings from the sonochemical synthesis of 1,3,5-triazine derivatives, highlighting the rapid reaction times and high yields achieved in an aqueous medium.

Compound Reaction Time (min) Yield (%) Solvent Reference N2-(2-chlorophenyl)-6-morpholino-N4-phenethyl-1,3,5-triazine-2,4-diamine 5 >75 Water [3, 4] 4,6-disubstituted-1,3,5-triazine hydrazone derivatives 30-60 up to 96 Ethanol mdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name Molecular Formula This compound C₆N₆ 2,4,6-Trichloro-1,3,5-triazine (Cyanuric chloride) C₃Cl₃N₃ Cyanoguanidine (Dicyandiamide) C₂H₄N₄ 2,4-diamino-6-phenyl-1,3,5-triazine C₉H₉N₅ 2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine C₉H₈ClN₅ 2,4-diamino-6-(4-nitrophenyl)-1,3,5-triazine C₉H₈N₆O₂ N2-(2-chlorophenyl)-6-morpholino-N4-phenethyl-1,3,5-triazine-2,4-diamine C₂₁H₂₂ClN₅O Zinc chloride ZnCl₂ Silica gel SiO₂ Water H₂O Ethanol C₂H₅OH

Reaction Mechanisms and Chemical Transformations Involving 1,3,5 Triazine 2,4,6 Tricarbonitrile

Electrophilic and Nucleophilic Reactivity of the Triazine Ring System

The 1,3,5-triazine (B166579) ring is inherently electron-poor due to the presence of three electronegative nitrogen atoms within the aromatic system. smolecule.com This electron deficiency is further intensified by the strong electron-withdrawing nature of the three cyano groups attached at the 2, 4, and 6 positions. smolecule.com Consequently, the carbon atoms of the triazine ring are highly electrophilic and susceptible to nucleophilic attack. smolecule.com

While direct nucleophilic substitution on the triazine ring of 1,3,5-triazine-2,4,6-tricarbonitrile itself is not as commonly documented as its nitrile group reactions, the principles can be inferred from the extensively studied reactivity of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). In cyanuric chloride, the chlorine atoms are readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. mdpi.comarkat-usa.orgnih.gov The substitution reactions are sequential and their selectivity can often be controlled by temperature, allowing for the synthesis of mono-, di-, and trisubstituted triazine derivatives. arkat-usa.org The first substitution typically occurs at low temperatures (e.g., 0°C), the second at room temperature, and the third at elevated temperatures. arkat-usa.org This controlled reactivity allows for the regioselective and programmed synthesis of asymmetrically substituted triazines. mdpi.com

Given the even stronger electron-withdrawing effect of the cyano groups compared to chlorine atoms, the triazine ring in this compound is expected to be even more activated towards nucleophilic attack. However, the nitrile groups themselves are primary sites for chemical transformations.

The electrophilic reactivity of the triazine ring is less pronounced due to its electron-deficient nature. Electrophilic aromatic substitution reactions, which are characteristic of electron-rich aromatic systems, are generally not feasible with this compound under normal conditions.

Mechanisms of Reactions Involving Nitrile Functional Groups

The three nitrile (-C≡N) groups are the primary sites of chemical transformation in this compound. These groups can undergo a variety of reactions, including hydrolysis, reduction, and cycloaddition.

Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions. libretexts.org The hydrolysis typically proceeds in a stepwise manner, first forming an amide intermediate which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.org For instance, the base-catalyzed hydrolysis of the related triethyl-1,3,5-triazine-2,4,6-tricarboxylate to 1,3,5-triazine-2,4,6-tricarboxylic acid is achieved using aqueous sodium hydroxide (B78521). orientjchem.org A similar transformation is expected for this compound, where the nitrile groups would be converted to carboxylic acid groups. The mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, followed by protonation to form an imidic acid, which then tautomerizes to an amide. Subsequent hydrolysis of the amide yields the carboxylic acid. libretexts.org In some cases, metal ions like copper(II) can assist in the hydrolysis of triazine derivatives. rsc.org

Reduction: The nitrile groups can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgorganic-chemistry.org This reaction proceeds via nucleophilic addition of a hydride ion to the carbon-nitrogen triple bond, forming an intermediate imine anion which is further reduced to the amine. libretexts.org Milder reducing agents can also be employed to achieve partial reduction to aldehydes. libretexts.org

Cycloaddition and Condensation Reactions: this compound is a valuable precursor for the synthesis of more complex heterocyclic structures and polymers through cycloaddition and condensation reactions. For example, it can undergo cycloaddition with alkenes or alkynes. smolecule.com Under high-pressure and high-temperature conditions, it can undergo condensation reactions to form extended, layered carbon nitride materials. smolecule.com

Regioselectivity and Stereoselectivity in Triazine Derivatization

The symmetrical nature of this compound means that the initial reaction of a nucleophile with one of the three equivalent nitrile groups does not involve regioselectivity. However, once one nitrile group has reacted, the electronic properties of the triazine ring are altered, which can influence the reactivity of the remaining two nitrile groups. This can, in principle, allow for the regioselective synthesis of di- and mono-substituted derivatives.

The principles of regioselective synthesis are well-established for 2,4,6-trichloro-1,3,5-triazine, where the substitution of the three chlorine atoms can be controlled to produce asymmetrically substituted triazines. mdpi.comarkat-usa.org By carefully selecting the nucleophiles and controlling the reaction conditions (primarily temperature), it is possible to achieve sequential substitution. arkat-usa.org For example, the first substitution is often carried out at 0°C, the second at room temperature, and the third at a higher temperature. arkat-usa.org This allows for the introduction of different functional groups at specific positions on the triazine ring.

While specific studies on the regioselective derivatization of the nitrile groups in this compound are not abundant in the provided search results, the same principles of sequential reactivity based on the deactivating effect of the first substitution are expected to apply.

Stereoselectivity would be a relevant consideration when chiral nucleophiles are used to react with the triazine core, or if the resulting derivatives possess stereocenters. The synthesis of chiral triazine derivatives has been reported, for instance, by using chiral amines or alcohols as nucleophiles with cyanuric chloride. mdpi.com These chiral triazines can have applications in areas such as asymmetric catalysis and chiral recognition.

Thermal and Chemical Stability Studies

This compound exhibits notable thermal stability, which is attributed to its robust aromatic triazine ring and the resonance stabilization provided by the cyano substituents. smolecule.com

Thermal Stability: The compound is reported to be stable up to approximately 300°C before significant thermal decomposition occurs. smolecule.com The melting point has been determined to be in the range of 119-121°C. smolecule.com Studies on the thermal decomposition of a related compound, 2,4,6-triazido-1,3,5-triazine, show that the process begins with the abstraction of a nitrogen molecule from an azide (B81097) group, leading to the formation of a planar network of polyconjugated bonds between carbon and nitrogen atoms. researchgate.net The only gaseous product of this decomposition is nitrogen. researchgate.net Under high-pressure conditions (exceeding 2.4 GPa), this compound undergoes a structural phase transition, and at elevated temperatures (300-550 K) and pressures (4-10 GPa), it transforms into layered carbon nitride materials. smolecule.com

Chemical Stability: In terms of chemical stability, this compound is essentially insoluble in water, reflecting its largely nonpolar character. smolecule.com It is susceptible to hydrolysis under alkaline conditions, which leads to the formation of the corresponding tricarboxylic acid. orientjchem.org Computational studies on the alkaline hydrolysis of a related compound, hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), indicate that the reaction is initiated by deprotonation, leading to ring opening. nih.gov While the specific mechanisms for the tricarbonitrile may differ, this highlights the reactivity of the triazine ring system under basic conditions. The compound's stability in various organic solvents can vary depending on the solvent's polarity. smolecule.com

Data Tables

Table 1: Thermal Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Melting Point | 119-121 °C | smolecule.com |

| Decomposition Temperature | ~300 °C | smolecule.com |

Table 2: Reactivity of 2,4,6-Trichloro-1,3,5-triazine with Nucleophiles (Analogous System)

| Substitution Step | Typical Reaction Temperature | Product Type | Reference |

|---|---|---|---|

| First | 0 °C | Mono-substituted triazine | arkat-usa.org |

| Second | Room Temperature | Di-substituted triazine | arkat-usa.org |

| Third | Elevated Temperature | Tri-substituted triazine | arkat-usa.org |

Derivatives and Functionalization Strategies of the 1,3,5 Triazine 2,4,6 Tricarbonitrile Scaffold

Introduction of Diverse Chemical Functionalities

The creation of functionalized 1,3,5-triazine (B166579) scaffolds is predominantly achieved through the temperature-controlled, sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride. arkat-usa.org This method allows for the synthesis of symmetric and non-symmetric tri-substituted triazines with a wide array of functional groups. nih.govnih.gov

The introduction of carbon-based substituents such as aryl, alkyl, and heteroaryl groups onto the 1,3,5-triazine core is a key strategy for modulating its electronic and photophysical properties. rsc.org While direct substitution on the tricarbonitrile is uncommon, these derivatives are readily prepared from cyanuric chloride. For example, Suzuki coupling reactions are employed to introduce aryl groups. The reaction of 2-amino-4,6-dichloro-1,3,5-triazine derivatives with various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ yields aryl-substituted amino-1,3,5-triazines. nih.gov

Direct arylation has also been achieved on fused triazine systems, such as triimidazo[1,2-a:1',2'-c:1'',2''-e] nih.govrsc.orgnih.govtriazine, using a palladium acetate (B1210297) catalyst, which tolerates a range of electron-rich and electron-poor heteroaryl and aryl halides. researchgate.net Furthermore, multi-component reactions under microwave irradiation provide an efficient route to 6-aryl-2,4-diamino-1,3,5-triazines from biguanide (B1667054) derivatives and aromatic aldehydes. ijpras.com

Table 1: Synthesis of Aryl- and Alkyl-Substituted 1,3,5-Triazine Derivatives

| Starting Material | Reagents | Substituent Introduced | Yield (%) | Reference |

|---|---|---|---|---|

| Cyanuric Chloride | 3-Fluoroaniline, then (4-hydroxyphenyl) boronic acid/Pd(PPh₃)₄ | 3-Fluorophenylamino, 4-Hydroxyphenyl | 42-82 | nih.gov |

| Cyanuric Chloride | Lithium Alkoxides | Alkoxy groups | 52-89 | mdpi.com |

| Biguanide derivatives, Aromatic aldehydes | Microwave Irradiation | Aryl groups | 16-86 | ijpras.com |

The introduction of nucleophiles centered on nitrogen, oxygen, and sulfur is fundamental to creating a vast library of functional triazines. nih.gov The substitution of chlorine atoms in cyanuric chloride by these nucleophiles is highly dependent on temperature, allowing for precise control over the degree of substitution. researchgate.net

The first substitution with an amine, alcohol, or thiol can typically be carried out at 0°C. frontiersin.orgnih.gov The second substitution occurs at room temperature, and the replacement of the final chlorine atom often requires elevated temperatures or reflux conditions. researchgate.netarkat-usa.org This stepwise reactivity allows for the synthesis of non-symmetrical triazines bearing different combinations of amino, alkoxy (from alcohols), and thio (from thiols) groups. nih.govmdpi.com For instance, reacting cyanuric chloride first with a lithium alkoxide, followed by the addition of an amine, can produce 2-chloro-4-alkoxy-6-amino-1,3,5-triazines. mdpi.com Studies have established a preferential order of incorporation for different nucleophiles, found to be alcohol > thiol > amine under specific conditions. frontiersin.org

The 1,3,5-triazine scaffold can be functionalized with sterically demanding (hindered) and chiral groups to influence molecular conformation, receptor binding, and self-assembly properties. Synthetic protocols have been developed to introduce bulky substituents like t-butoxide and hindered amines. mdpi.comresearchgate.net However, the introduction of these groups can be challenging and may require higher temperatures. mdpi.com For example, the addition of a hindered amine to a triazine precursor already containing a bulky t-butoxide group proved to be difficult. mdpi.comresearchgate.net

Chiral substituents, such as those derived from chiral alcohols or amines, have been successfully incorporated into the triazine core, again primarily using cyanuric chloride as the starting material. nih.govnih.gov These chiral triazine derivatives have applications as chiral solvating agents and in the development of stereoselective catalysts. The reaction conditions must be carefully controlled to accommodate the steric bulk and achieve the desired substitution without side reactions.

Design Principles for Functionalized Triazine Scaffolds

The functionalization of the 1,3,5-triazine scaffold is guided by several key principles that leverage the inherent reactivity of its precursors, most notably cyanuric chloride.

Sequential Reactivity: The primary design principle is the differential reactivity of the three C-Cl bonds in cyanuric chloride. The electron-withdrawing nature of the triazine ring and the attached chlorine atoms makes the carbon atoms highly electrophilic. After the first nucleophilic substitution, the electron-donating character of the new substituent reduces the reactivity of the remaining C-Cl bonds. researchgate.net This allows for a controlled, stepwise substitution by carefully managing the reaction temperature: the first substitution occurs at low temperatures (e.g., 0°C), the second at room temperature, and the third at elevated temperatures. researchgate.netarkat-usa.org

Nucleophile Reactivity and Steric Hindrance: The nature of the incoming nucleophile is critical. Stronger nucleophiles react more readily. The steric bulk of the nucleophile also plays a significant role; sterically hindered groups may require more forcing conditions (e.g., higher temperatures) to react. mdpi.comchim.it In some cases, extreme steric hindrance can prevent the third substitution entirely or lead to very low yields. chim.it

Solvent and Base: The choice of solvent and base can influence reaction rates and selectivity. Aprotic solvents like THF, DCM, and dioxane are common. nih.govnih.gov Bases such as diisopropylethylamine (DIEA) are often used to neutralize the HCl formed during the substitution reaction. frontiersin.org

Modern Synthetic Methods: To improve efficiency and yields, especially for difficult substitutions, modern techniques like microwave-assisted synthesis are employed. Microwave irradiation can significantly shorten reaction times and often leads to cleaner reactions and higher yields compared to conventional heating, proving advantageous for replacing the third, least reactive chloro-substituent. ijpras.comchim.itnih.gov

Impact of Substituents on Electronic and Molecular Structures

The introduction of different functional groups onto the 1,3,5-triazine scaffold has a profound impact on its electronic and molecular properties. The electron-deficient nature of the core triazine ring can be systematically tuned by the electronic character of its substituents.

Electronic Effects: Attaching electron-donating groups (EDGs) like amines or alkoxy groups increases the electron density of the triazine ring. This enhances the n-π conjugation between the amine lone pair and the ring, leading to a stronger, partially double exocyclic C-N bond. nih.gov This increased double-bond character results in a higher barrier to rotation around the C-N bond, which can be observed using dynamic NMR spectroscopy. nih.gov Conversely, electron-withdrawing groups (EWGs) further decrease the ring's electron density. These electronic modulations are crucial for tuning the optoelectronic properties of triazine derivatives for applications in organic light-emitting diodes (OLEDs) and other electronic materials. rsc.orgdntb.gov.ua

Molecular Structure and Conformation: The steric bulk of substituents significantly influences the molecule's conformation. Large, hindered groups can force adjacent bonds to twist, disrupting the planarity of the molecule and affecting π-conjugation. nih.gov For example, the linkage position of aryl substituents (e.g., meta vs. para) can limit the effective extension of π-conjugation, which in turn affects properties like triplet energy levels in host materials for phosphorescent OLEDs. rsc.org The introduction of groups capable of forming intramolecular hydrogen bonds can help stabilize a more planar structure. nih.gov

Spectroscopic Properties: The electronic nature of the substituents directly affects the spectroscopic signatures of the molecule. For instance, in 6-aryl-4-cycloamino-1,3,5-triazine-2-amines, strong electron-withdrawing groups on the aryl ring cause a downfield shift of the amino group's signal in ¹H NMR spectra. acs.org

Table 2: Influence of Substituents on the Properties of the 1,3,5-Triazine Scaffold

| Substituent Type | Impact on Electronic Properties | Impact on Molecular Structure/Conformation | Reference |

|---|---|---|---|

| Electron-Donating Groups (e.g., -NH₂, -OR) | Increases electron density of the triazine ring. | Enhances partial double bond character of the exocyclic C-N bond, increasing the rotational barrier. | nih.gov |

| Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) | Decreases electron density of the triazine ring. | Can increase the planarity of attached amino groups and restrict rotation. | acs.org |

| Bulky/Hindered Groups (e.g., t-butyl) | Can electronically influence the ring. | Introduces steric strain, which may disrupt planarity and affect reactivity at other positions. | mdpi.comresearchgate.net |

| Aryl/Heteroaryl Groups | Modulates π-conjugation and energy levels (HOMO/LUMO). | Linkage position (meta/para) affects the extent of π-conjugation and overall molecular shape. | rsc.org |

| Chiral Groups | Induces chirality in the overall molecule. | Creates specific three-dimensional structures for stereoselective interactions. | nih.govnih.gov |

Structural Elucidation and Spectroscopic Characterization Techniques for Triazine Based Compounds

Advanced Spectroscopic Methods for Molecular Structure Determination

Spectroscopy is the cornerstone for identifying and verifying the molecular structure of triazine-based compounds. By probing how molecules interact with electromagnetic radiation, scientists can deduce functional groups, bonding arrangements, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon and proton framework of a molecule. However, the characterization of many triazine-based compounds by NMR can be challenging due to their often low solubility in common deuterated solvents and the intrinsic complexity of their spectra. uni-duesseldorf.de For insoluble materials derived from 1,3,5-Triazine-2,4,6-tricarbonitrile, such as covalent triazine frameworks, solid-state ¹³C NMR is particularly informative. In these cases, a characteristic resonance peak corresponding to the carbon atoms of the triazine ring typically appears around 172 ppm, confirming the successful formation of the network. researchgate.net For this compound itself, the ¹³C NMR spectrum is expected to show distinct signals for the electron-deficient triazine ring carbons and the carbons of the nitrile groups. smolecule.com

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. For this compound, the most definitive feature in its IR spectrum is an intense absorption band corresponding to the stretching vibration of the three cyano (C≡N) groups. smolecule.com This band serves as a primary marker for the compound's identification. smolecule.com In addition to the prominent cyano stretch, vibrations associated with the triazine ring itself are also observed.

| Technique | Characteristic Feature | Typical Wavenumber (cm⁻¹) | Assignment |

| IR Spectroscopy | C≡N stretch | ~2200-2300 | Cyano groups smolecule.com |

| IR Spectroscopy | Ring vibrations | ~1500-1600 | Triazine ring smolecule.com |

These characteristic vibrational modes provide a quick and reliable fingerprint for confirming the molecular structure.

Mass spectrometry is a crucial analytical tool for determining the molecular weight of a compound and can provide insights into its structure through fragmentation analysis. The technique ionizes the molecule and then measures its mass-to-charge ratio (m/z). For this compound (C₆N₆), the exact monoisotopic mass is 156.01844403 Da. nih.gov Predicted mass spectrometry data for various adducts of the molecule can be calculated, which is essential for identifying the compound in complex mixtures. uni.lu For larger, more complex triazine derivatives, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are often employed. orientjchem.org

| Adduct | Predicted m/z |

| [M+H]⁺ | 157.02573 |

| [M+Na]⁺ | 179.00767 |

| [M-H]⁻ | 155.01117 |

| [M+K]⁺ | 194.98161 |

| [M]⁺ | 156.01790 |

| Data sourced from PubChemLite, predicted using CCSbase. uni.lu |

X-ray Crystallography for Solid-State Architecture Analysis

While spectroscopy reveals the molecular structure, X-ray crystallography provides definitive information about the arrangement of molecules in the solid state. This technique determines the precise three-dimensional coordinates of atoms within a crystal, revealing bond lengths, bond angles, and intermolecular interactions. Research has successfully determined the crystal structure of this compound. tu-darmstadt.de It crystallizes in a monoclinic system, which provides a detailed picture of how the individual molecules pack together to form a solid. tu-darmstadt.de Under high pressure (above 2.4 GPa), the compound undergoes a structural phase transition to a new orthorhombic structure. ucl.ac.uk

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P12₁1 |

| a | 8.460(4) Å |

| b | 9.040(5) Å |

| c | 9.741(2) Å |

| β | 90.75(3)° |

| Volume (V) | 744.9 ų |

| Molecules per unit cell (Z) | 4 |

| Data from the crystal structure determination of C₆N₆ at 300 K. tu-darmstadt.de |

Microscopic Techniques for Morphological and Supramolecular Arrangement Analysis

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and can reveal the internal structure of materials. TEM images of CTFs can show their porous nature and nanoscale features. researchgate.net In the case of triazine-based graphitic carbon nitride films, TEM has been used to clearly show the triazine-based motifs and confirm a high degree of in-plane crystallinity and a layered stacking arrangement.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can be used to measure surface roughness and visualize features at the nanometer scale. It is particularly useful for characterizing thin films and can provide detailed morphological information about triazine-based materials deposited on a substrate.

Together, these microscopic techniques provide a comprehensive understanding of the supramolecular architecture and morphology of materials derived from this compound, bridging the gap between the single-molecule level and the bulk material's functional properties. rsc.org

Supramolecular Chemistry and Self Assembly Processes Involving 1,3,5 Triazine 2,4,6 Tricarbonitrile

Non-Covalent Interactions Governing Assembly

The self-assembly of 1,3,5-Triazine-2,4,6-tricarbonitrile and its co-assembly with other molecules are driven by a combination of specific, directional non-covalent interactions. These forces can be precisely manipulated to build predictable supramolecular structures.

While this compound lacks conventional hydrogen bond donor groups, it is an effective hydrogen bond acceptor. The nitrogen atoms of the triazine ring and the terminal nitrogen atoms of the cyano groups possess lone pairs of electrons, making them potent acceptor sites for hydrogen bonds from donor molecules. This acceptor capability is a cornerstone of its use in crystal engineering, particularly in the formation of co-crystals. In studies of related triazine compounds, such as 2,4,6-triaryloxy-1,3,5-triazines, weak C-H···N and C-H···O hydrogen bonds have been shown to be crucial in stabilizing their crystal lattices. acs.org The assembly of 2,4-diamino-1,3,5-triazine derivatives, for instance, is heavily influenced by patterns of intermolecular amino---N(triazine) hydrogen bonds, which direct the formation of 3D networks. chim.it This principle extends to this compound, which can interact with various hydrogen bond donors to form extensive, ordered networks.

Halogen bonding is a highly directional, non-covalent interaction analogous to hydrogen bonding, where a halogen atom acts as an electrophilic "halogen bond donor" and a Lewis basic site acts as an acceptor. The electron-deficient nature of this compound makes its nitrogen atoms (both in the ring and in the cyano groups) excellent Lewis bases and, therefore, prime halogen bond acceptors. This interaction provides a powerful tool for directed self-assembly, allowing for the precise positioning of molecules in the solid state. By selecting appropriate halogen bond donors (e.g., iodoperfluorocarbons or other activated halogens), it is possible to program the assembly of this triazine building block into specific co-crystal architectures, a key strategy in the rational design of solid-state materials.

The electron-deficient π-system of this compound strongly promotes its participation in π-π stacking interactions, particularly with electron-rich aromatic molecules. This donor-acceptor interaction is a powerful organizing force in its supramolecular chemistry. Conventional organic molecules with extended π-conjugation and planar structures are known to exhibit strong π-π stacking. orientjchem.org For electron-poor systems like this triazine, stacking with electron-rich partners leads to alternating arrangements that maximize electrostatic attraction, contributing significantly to the stability of the resulting crystal lattice. These interactions are a recurring motif in the crystal structures of triazine derivatives and are fundamental to controlling their packing in the solid state. acs.org

Formation of Molecular Duplexes and Higher-Order Architectures

The directional, non-covalent interactions involving this compound are leveraged to construct well-defined, higher-order architectures. While simple molecular duplexes are one possibility, the molecule is particularly notable as a precursor for forming extended, layered structures. ucl.ac.ukrsc.org Under high-pressure and high-temperature conditions, the supramolecular pre-organization of the triazine monomers facilitates a series of condensation reactions. smolecule.com This process transforms the molecular crystal into a layered carbon nitride material, where the s-triazine rings remain as linked structural units. ucl.ac.ukrsc.org This transformation from a molecular solid to a covalent network highlights the role of supramolecular assembly in pre-determining the structure of the final functional material.

Supramolecular Precursors for Functional Materials

This compound is a key supramolecular precursor for creating advanced functional materials, most notably Covalent Triazine Frameworks (CTFs) and porous carbon nitrides. smolecule.comresearchgate.net These materials are prized for their high thermal and chemical stability, intrinsic porosity, and nitrogen-rich composition. The synthesis typically involves the self-condensation of the nitrile groups, often catalyzed by a Lewis acid like zinc chloride in an ionothermal process, or driven by high pressure. smolecule.comucl.ac.uk The resulting CTFs are porous polymers with potential applications in gas storage, separation, and catalysis. mdpi.combohrium.com

| Resulting Material | Synthesis Method | Key Properties | Potential Applications | Reference |

|---|---|---|---|---|

| Layered Carbon Nitride | High-pressure (4-10 GPa), high-temperature (300-550 K) condensation | Crystalline, layered structure with linked s-triazine rings | Catalysis, energy storage | smolecule.comucl.ac.ukrsc.org |

| Covalent Triazine Framework (CTF) | Ionothermal synthesis (e.g., in molten ZnCl₂) or acid-catalyzed trimerization | High surface area, permanent porosity, high thermal/chemical stability | Gas separation (CO₂/CH₄), sequestration, heterogeneous catalysis | ucl.ac.ukmdpi.combohrium.com |

| Metal-free Covalent Triazine Framework (TCT-CTF) | Open-system, liquid-phase synthesis using trifluoromethanesulfonic acid | Layered structure with a C/N ratio close to the ideal value of 1 | Advanced porous materials | smolecule.com |

Principles of Crystal Engineering via Triazine-based Supramolecules

Crystal engineering aims to design and control the formation of solid-state structures by understanding and utilizing intermolecular interactions. This compound is an exemplary building block, or "tecton," for this purpose. The principles guiding its use in crystal engineering are rooted in its well-defined molecular properties:

Symmetry and Shape: Its trigonal symmetry and planarity make it a predictable node for forming 2D or 3D networks. acs.org

Directional Interactions: The strategic placement of hydrogen and halogen bond acceptor sites (the N atoms) allows for the programmed assembly of molecules in specific orientations. acs.orgchim.it

Electrostatic Control: The strong electron-deficient character facilitates robust donor-acceptor π-π stacking, which can be used to direct molecules into layered or columnar arrays. acs.org

By carefully selecting partner molecules (co-formers) that can engage in these specific non-covalent interactions, it is possible to guide the assembly towards a desired crystal packing, such as a non-centrosymmetric structure for applications in nonlinear optics. acs.org The known crystal structure of this compound itself, which exists as a monoclinic phase (Phase I) at ambient conditions and transitions to an orthorhombic phase (Phase II) above 2.4 GPa, provides a fundamental basis for understanding how these interactions dictate its solid-state packing under different conditions. ucl.ac.ukrsc.org

Polymer Chemistry and Advanced Materials Derived from 1,3,5 Triazine 2,4,6 Tricarbonitrile

Polymerization Strategies and Mechanisms

The conversion of 1,3,5-triazine-2,4,6-tricarbonitrile and related triazine precursors into polymeric structures is achieved through several strategic approaches. These methods leverage the reactivity of the triazine ring and its nitrile substituents to build extended networks.

Condensation polymerization is a fundamental technique for synthesizing triazine-based polymers. In this process, monomers react to form larger structural units while releasing smaller molecules such as water or ammonia. For this compound, its high-pressure behavior is of particular interest, as it can transform into layered carbon nitrides through a sequence of condensation reactions.

More broadly, the triazine core is frequently incorporated into polymers via condensation reactions involving other precursors. A common method is the reaction of melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) with various aldehydes. For example, porous organic polymers (T-POPs) can be synthesized through the polycondensation of melamine with dialdehydes like terephthalaldehyde. researchgate.net The reaction proceeds through the formation of an imine, followed by a nucleophilic attack from another melamine molecule to create stable aminal linkages (–NH–C(R)–NH–). researchgate.net Similarly, other triazine derivatives, such as those produced from cyanuric chloride, can undergo condensation reactions to form polymers with applications as charring agents in flame retardants. rsc.org

Direct Arylation Polymerization (DAP) represents a more modern and "greener" approach to synthesizing conjugated polymers, including those with a triazine core. acs.org This method avoids the need for pre-activating C–H bonds in monomers, offering a more efficient synthetic route. acs.org

In a representative DAP synthesis, a triazine-core monomer, such as 2,4,6-(tri-2-thienyl)-1,3,5-triazine (TTT), is coupled with multi-brominated comonomers. acs.org This direct C–H activation allows for the straightforward incorporation of the triazine unit into complex polymeric structures. acs.org The choice of different comonomers provides precise control over the morphology, porosity, and optoelectronic characteristics of the resulting conjugated porous polymers (CPPs). acs.org This strategy is considered a highly desirable alternative to harsher methods like ionothermal cyclotrimerization, which require high temperatures and strong acids. acs.org The resulting triazine-core polymers have demonstrated high efficacy as photocatalysts, for instance, in the photo-oxidation of benzylamines. acs.org

The nitrile groups present in this compound are key functional groups for self-polymerization, particularly through cyclotrimerization. This process is fundamental to the synthesis of Covalent Triazine Frameworks (CTFs), a subclass of porous organic polymers. In this reaction, three nitrile groups react to form a new 1,3,5-triazine (B166579) ring, effectively linking monomer units into a robust, porous network.

This self-polymerization is often conducted under ionothermal conditions, where an aromatic nitrile monomer is heated in the presence of a catalyst, such as zinc chloride (ZnCl₂), at high temperatures (e.g., 400 °C). The catalyst facilitates the trimerization of the nitrile groups into triazine rings, creating a highly cross-linked and permanently porous material. rsc.org The nitrogen-rich C₃N₃ triazine rings formed during this process impart a strong affinity for CO₂ to the resulting frameworks. rsc.org While this method is typically applied to simpler aromatic dinitriles or trinitriles, the principle directly applies to the potential reactivity of the cyano groups on this compound, which could act as a node in such a polymerization.

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

The inherent properties of the triazine ring—its planarity, C₃ symmetry, and high nitrogen content—make it an exemplary building block for constructing highly ordered and functional porous materials like COFs and POPs. sigmaaldrich.comrsc.org These materials are noted for their high surface area, tunable porosity, and exceptional stability. researchgate.netsigmaaldrich.com

Triazine-based porous frameworks are constructed by linking triazine-containing monomers, which act as nodes or linkers, through strong covalent bonds. sigmaaldrich.com A variety of synthetic reactions are employed to achieve this, leading to either amorphous POPs or crystalline COFs.

Key Synthetic Strategies:

Polycondensation: As mentioned, the reaction between melamine and aldehydes is a common route to amorphous POPs with aminal linkages. researchgate.net These reactions are often carried out in solvents like DMSO with an acid catalyst. researchgate.net

Friedel-Crafts Reaction: This reaction is used to create robust C-C bonds. For instance, a covalent triazine-based framework can be prepared via the Friedel-Crafts polymerization of 2,4,6-trichloro-1,3,5-triazine with an aromatic comonomer, catalyzed by an acid like methanesulfonic acid or aluminum chloride (AlCl₃). nih.gov This method can produce microporous polymers with high surface areas. nih.gov

Ionothermal Cyclotrimerization: This self-polymerization of nitrile precursors, catalyzed by molten ZnCl₂, is a primary method for creating Covalent Triazine Frameworks (CTFs). rsc.org It yields highly stable, nitrogen-rich networks. rsc.org

Schiff Base Reaction: The condensation of amine-containing monomers with aldehyde-containing monomers is a cornerstone of COF synthesis. Triazine derivatives functionalized with either amine or aldehyde groups are frequently used. For example, 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine can be reacted with amine linkers to form crystalline COFs. sigmaaldrich.com Similarly, 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)trianiline (TAPT) is a common C₃ symmetric amine monomer used for building COFs.

These frameworks are prized for their high thermal and chemical stability, which is enhanced by the electron-deficient nature of the triazine ring compared to benzene-based analogues. sigmaaldrich.com

A significant advantage of triazine-based POPs and COFs is the ability to synthetically control their structural properties, such as surface area, pore size, and morphology. This control is achieved by carefully selecting the monomers and reaction conditions.

Researchers have demonstrated that systematically tuning the ratio of monomers in a competitive Friedel–Crafts and Scholl coupling reaction system can regulate the porosity of the resulting polymers. This strategy led to a series of polymers where the porosity first increased and then decreased as the monomer ratio was varied, allowing for fine-tuning of CO₂ adsorption capacities.

The geometry of the monomer building blocks also plays a critical role. In the synthesis of a series of covalent triazine-based frameworks (PCTFs), it was found that increasing the length of the branched arms of the monomers resulted in more efficient packing, which led to higher density but a lower Brunauer–Emmett–Teller (BET) specific surface area. rsc.org Furthermore, introducing strongly polar groups, such as benzothiadiazole, into the polymer backbone can dramatically increase the surface area and enhance the material's affinity for CO₂. rsc.org The morphology of conjugated microporous polymers (CMPs), from particle shape to aggregation, can also be influenced by the choice of linkage units connecting the triazine cores, such as benzene (B151609) versus thiophene (B33073) rings.

Table 1: Influence of Monomer Structure on Porosity of Covalent Triazine Frameworks (PCTFs) Data sourced from a study on frameworks synthesized via ionothermal reaction of aromatic nitriles. rsc.org

| Polymer Name | Key Structural Feature | BET Specific Surface Area (m²/g) | CO₂ Uptake (wt% at 273 K, 1 bar) |

|---|---|---|---|

| PCTF-1 | Shortest branched arms | 853 | 14.7 |

| PCTF-2 | Medium length branched arms | 811 | 14.2 |

| PCTF-3 | Longest branched arms | 391 | 9.4 |

| PCTF-4 | Benzothiadiazole group in branch | 1404 | 20.5 |

Table 2: Properties of Azo-Bridged Porous Organic Polymers (POPs) Data from a comparative study of synthetic methods for triazine-based POPs.

| Polymer Name | Central Unit | Synthetic Method | BET Surface Area (m²/g) |

|---|---|---|---|

| AZO-T-P2 | Triazine | Reductive homocoupling of nitro monomer | 351 |

| AZO-T-P3 | Triazine | Oxidative homocoupling of amino monomer | 50.8 |

Conjugated Porous Polymers for Advanced Applications

The nitrogen-rich, electron-deficient nature of the 1,3,5-triazine ring, often formed through the trimerization of nitrile-containing precursors like this compound, makes it a pivotal building block for creating functional conjugated porous polymers (CPPs) and conjugated microporous polymers (CMPs). nih.govrsc.orgcrimsonpublishers.com These materials merge porous structures with π-conjugated skeletons, granting them exceptional properties for a variety of advanced applications. nih.govacs.org Their high stability, large surface area, and tunable electronic properties make them ideal candidates for heterogeneous catalysis, gas storage and separation, and optoelectronics. nih.govacs.orgacs.org

A significant application of triazine-based CMPs is in photocatalysis, particularly for hydrogen evolution from water under visible light irradiation. nih.govnih.govfrontiersin.org The triazine units within the polymer framework act as electron-accepting sites, while the nitrogen atoms with their lone pair electrons are considered active sites for the hydrogen evolution reaction (HER). nih.govfrontiersin.orgfrontiersin.org By combining triazine units with various π-conjugated linkers, researchers can engineer the polymer's bandgap to absorb a broad range of visible light, a crucial factor for efficient solar energy conversion. nih.govnih.gov For instance, CMPs constructed from triazine derivatives and dibenzothiophene-S,S-dioxide (FSO) units have demonstrated remarkable photocatalytic activity. nih.govfrontiersin.org

Another key application area is gas capture and separation. rsc.org The incorporation of the polar triazine node into porous organic polymers (POPs) enhances their affinity for CO2. rsc.org Triazine-based CMPs (TCMPs) have been shown to adsorb more CO2 than their benzene-based analogues with comparable surface areas, a phenomenon attributed to the electron-withdrawing nature of the triazine ring. rsc.org Furthermore, the tunable porosity and high nitrogen content of these polymers make them promising for adsorptive desulfurization of fuels and for sensing volatile organic compounds (VOCs) through fluorescence quenching mechanisms. acs.orgresearchgate.net

Table 1: Performance of Triazine-Derived Conjugated Porous Polymers in Advanced Applications

| Polymer | Application | Key Performance Metric | Source(s) |

|---|---|---|---|

| T-CMP-1 | Photocatalytic Hydrogen Evolution | Hydrogen Evolution Rate (HER): 3214.3 µmol h⁻¹ g⁻¹ | nih.gov, acs.org |

| triazine-Ph-CPP | Photocatalytic Hydrogen Evolution | HER: 16,287 µmol g⁻¹ h⁻¹; Apparent Quantum Yield: 61.5% at 365 nm | rsc.org |

| CMP-1 (Benzene linker) | Photocatalytic Hydrogen Evolution | HER: 9,699 µmol g⁻¹ h⁻¹ | nih.gov, frontiersin.org |

| TNCMP-2 | CO₂ Adsorption | CO₂ Uptake: 1.45 mmol g⁻¹ (at 298 K, 1 bar) | rsc.org |

| AZO-T-P2 | Porous Material | BET Surface Area: 351 m² g⁻¹ | mdpi.com |

| Tri-s-triazine POP | Adsorptive Desulfurization | BET Surface Area: 258.95 m² g⁻¹ | acs.org |

| T-POP1 & T-POP2 (Cu(II)-modified) | Henry Reaction Catalysis | Conversion: 97%; Selectivity: 99.9% | researchgate.net |

Structure-Performance Relationships in Triazine-Derived Polymeric Materials

The performance of polymeric materials derived from triazine-based precursors is intrinsically linked to their structural characteristics at the molecular level. Subtle modifications to the polymer's architecture—such as the density of triazine units, the choice of linking groups, and the resulting porosity—can lead to dramatic differences in functionality. nih.govacs.org

A clear relationship has been established between the concentration of triazine units in a polymer's backbone and its photocatalytic efficacy. nih.govacs.org In a comparative study, two triazine-based CMPs were synthesized where one, T-CMP-1, had a higher content of triazine units than the other, T-CMP-2. T-CMP-1 exhibited a hydrogen evolution rate (HER) of 3214.3 μmol h⁻¹ g⁻¹, significantly outperforming T-CMP-2's rate of 242.1 μmol h⁻¹ g⁻¹. nih.govacs.org This enhancement is attributed to improved electronic conductivity and more efficient utilization of visible light with increased triazine content. nih.govacs.org

The nature of the linker unit also plays a critical role. In CMPs designed for photocatalysis, replacing a thiophene linker with a benzene linker (CMP-1 vs. CMP-2) resulted in a higher HER (9,699 µmol g⁻¹h⁻¹ for the benzene-linked polymer). nih.govfrontiersin.org This was due to a lower recombination rate of electron-hole pairs and faster migration of photogenerated charge carriers in the benzene-containing structure. nih.govfrontiersin.org Similarly, the choice of comonomers can be used to rationally tune properties. The copolymerization of triazine nodes with other functional monomers allows for the engineering of the material's band gap. rsc.org

In the context of gas adsorption, the incorporation of the electron-withdrawing 1,3,5-triazine node instead of a 1,3,5-connected benzene node systematically enhances CO₂ uptake. rsc.org Even when the polymers have comparable BET surface areas, the nitrogen-rich triazine networks show a higher affinity for CO₂, demonstrating that the chemical nature of the framework is as crucial as its physical porosity. rsc.org The synthetic methodology itself also impacts the final properties; for instance, reductive homocoupling of nitro monomers was found to produce azo-bridged triazine polymers with substantially higher porosity compared to those made via heterocoupling reactions. mdpi.com

Table 2: Influence of Structural Variation on the Performance of Triazine-Derived Polymers

| Polymer Comparison | Structural Difference | Impact on Performance | Source(s) |

|---|---|---|---|

| T-CMP-1 vs. T-CMP-2 | Higher content of triazine units in T-CMP-1. | T-CMP-1 has a significantly higher HER (3214.3 vs. 242.1 µmol h⁻¹ g⁻¹) and better electronic conductivity. | nih.gov, acs.org |

| CMP-1 vs. CMP-2 | Benzene linker in CMP-1; Thiophene linker in CMP-2. | CMP-1 shows a higher HER (9,699 µmol g⁻¹h⁻¹), lower charge carrier recombination, and a larger molecular dipole. | nih.gov, frontiersin.org, frontiersin.org |

| TCMPs vs. Benzene-CMPs | 1,3,5-triazine node in TCMPs; 1,3,5-benzene node in CMPs. | TCMPs exhibit higher CO₂ adsorption capacity for a comparable BET surface area. | rsc.org |

| AZO-T-P2 vs. AZO-T-P3 | Different synthetic methods (reductive vs. oxidative homocoupling). | AZO-T-P2, from reductive coupling, has a much higher BET surface area (351 vs. 50.8 m² g⁻¹). | mdpi.com |

Advanced Research Applications of 1,3,5 Triazine 2,4,6 Tricarbonitrile Based Materials

Catalysis and Photocatalysis

The nitrogen-rich, aromatic structure of the triazine ring is central to its use in creating robust, porous frameworks with significant catalytic and photocatalytic activity.

Materials derived from 1,3,5-triazine-2,4,6-tricarbonitrile are effective heterogeneous catalysts. The compound serves as an ideal precursor for creating covalent triazine-based frameworks (CTFs), which are noted for their exceptional chemical stability and potential in catalytic applications. ucl.ac.uk These frameworks possess well-defined porous structures that are crucial for their function.

A notable example involves covalent organic frameworks (COFs) constructed using triazine-based ligands. A bipyridine-based COF (Bpy-COF), synthesized from a trigonal triazine aldehyde linker, exhibits a large Brunauer–Emmett–Teller (BET) surface area of 1864 m² g⁻¹ with a uniform mesopore size of 4.0 nm. ossila.com When loaded with copper, this Cu(I)-Bpy-COF acts as a highly efficient heterogeneous catalyst for cycloaddition reactions, achieving high conversion rates in short time frames within an aqueous medium. ossila.com Additionally, triazine-based covalent organic polymers have demonstrated utility as heterogeneous catalysts for the conversion of epoxides into cyclic carbonates.

| Catalyst System | Framework Type | Application | Key Performance Metrics |

| Cu(I)-Bpy-COF | Covalent Organic Framework | Cycloaddition Reactions | BET Surface Area: 1864 m² g⁻¹; Pore Size: 4.0 nm; High conversion in <40 min at 25°C ossila.com |

| Triazine-based Polymers | Covalent Organic Polymer | Epoxide to Cyclic Carbonate Conversion | Effective heterogeneous catalysis |

Triazine-based materials are also powerful photocatalysts. Their ability to absorb light and generate electron-hole pairs makes them suitable for driving chemical reactions and degrading pollutants. Metal-organic frameworks (MOFs) created with the ligand 1,3,5-triazine-2,4,6-triyltrithio-triacetic acid are photocatalytically active, effectively decomposing methyl orange under UV irradiation, which is a significant application for environmental remediation. rsc.org

In the realm of organic synthesis, dendrimers featuring a 2,4,6-triphenyl-1,3,5-triazine (B147588) core can facilitate the photocatalytic oxidation of benzylamines. Furthermore, triazine-based COFs are being explored as photocatalysts for hydrogen evolution reactions (HERs). ossila.com A specific ionic vinylene-linked 2D COF, ZVCOF-2, has shown an exceptionally high rate of sacrificial photocatalytic hydrogen evolution of 2052 μmol h⁻¹ under visible light, with an apparent quantum yield of up to 47.1% at 420 nm. ossila.com

| Photocatalyst | Application | Substrate / Target | Efficiency / Rate |

| Pb(II)-based MOFs | Environmental Remediation | Methyl Orange (MO) | Active decomposition under UV light rsc.org |

| 2,4,6-triphenyl-1,3,5-triazine dendrimers | Organic Synthesis | Benzylamines | Successful photocatalytic oxidation |

| ZVCOF-2 | Hydrogen Evolution | Water (sacrificial) | 2052 μmol h⁻¹; Apparent Quantum Yield: 47.1% at 420 nm ossila.com |

Optoelectronic Devices and Sensors

The electron-deficient nature of the triazine core makes its derivatives excellent candidates for use in electronic and optical devices, where they often function as electron-transporting or light-emitting components.

Derivatives of 1,3,5-triazine (B166579) are extensively researched for use in organic light-emitting diodes (OLEDs). rsc.org They are particularly prominent as thermally activated delayed fluorescence (TADF) emitters, which allow OLEDs to achieve high efficiencies without using scarce noble metals. st-andrews.ac.uk The triazine structure is advantageous because it is stable, easy to functionalize, and can be synthesized from inexpensive materials. st-andrews.ac.uk

For instance, a green phosphorescent OLED device using 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T) as an electron-transporting host material achieved a high external quantum efficiency (EQE) of 17.5% and a power efficiency of 59.0 lm W⁻¹. researchgate.net Another TADF molecule, TRZ 3(Ph-PTZ), which incorporates a 2,4,6-triphenyl-1,3,5-triazine acceptor unit, demonstrated superior yellowish-green electroluminescence with a maximum EQE of 17.4%. researchgate.net Beyond light emission, triazine derivatives also serve as hole transport materials in high-performance perovskite solar cells, with one such material enabling a power conversion efficiency of 13.2%. researchgate.net

| Triazine Derivative | Role in Device | Device Type | Performance Metric |

| 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) | Host Material | Green Phosphorescent OLED | Max. EQE: 17.5%; Power Efficiency: 59.0 lm W⁻¹ researchgate.net |

| TRZ 3(Ph-PTZ) | TADF Emitter | Yellowish-Green OLED | Max. EQE: 17.4% researchgate.net |

| 23CT / 24CT | TADF Emitter | OLED | Max. EQE: 21.8% / 22.4% st-andrews.ac.uk |

| Indeno[1,2-b]thiophene-amine derivative | Hole Transport Material | Perovskite Solar Cell | Power Conversion Efficiency: 13.2% researchgate.net |

The responsive photophysical properties of triazine-based materials make them suitable for sensing applications. rsc.orgossila.com Star-shaped triazine derivatives have been developed as fluorescent sensors for detecting nitro-containing explosives and as proton-controlled optical sensors. rsc.org

A specific covalent organic framework with sp²-carbon linkages, known as POP-2, which is derived from a triazine-based aldehyde, exhibits a dual colorimetric and fluorescent response to acidic conditions. ossila.com In the presence of 1 M aqueous hydrochloric acid, it shows a significant fluorescence red shift of nearly 100 nm, functioning as a pH sensor. ossila.com Additionally, luminescent liquid crystals based on 1,3,5-triazine-2,4,6-tricarboxamide (B14697430) derivatives have been proposed for sensor applications due to their unique combination of supramolecular organization and light-emitting properties. orientjchem.org

Energy Storage and Conversion Technologies

Triazine-based materials are considered highly promising for next-generation energy storage technologies due to their tunable structures, low cost, and high nitrogen content. researchgate.net They are particularly investigated as organic electrode materials in batteries. The fundamental triazine-related unit, phenazine, has a theoretical capacity of up to 298 mAh/g. researchgate.net

A π-conjugated heteroaromatic molecule, hexaazatriphenyltriazine-phenazine (HATN-PNZ), was synthesized for its ability to effectively transfer electrons, leading to rapid kinetic reactions desirable in high-power batteries. researchgate.net In a different approach, a 2D covalent organic framework (TFBPTz-ETMP-COF) based on a triazine linker was used to create a composite solid electrolyte with polyethylene (B3416737) oxide and a lithium salt. ossila.com This material displayed a high ionic conductivity of 2.72 × 10⁻³ S cm⁻¹, a crucial property for the development of safer, solid-state batteries. ossila.com Furthermore, microporous organic polymers derived from 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine have shown significant hydrogen uptake of up to 2.94 mmol·g⁻¹ at 77 K, indicating their potential for hydrogen storage applications. ossila.com

| Triazine-Based Material | Application Area | Key Performance Metric |

| Phenazine (PZ) | Battery Electrode (Theoretical) | Capacity: 298 mAh/g researchgate.net |

| Hexaazatriphenyltriazine-phenazine (HATN-PNZ) | Battery Electrode | Rapid kinetic reactions researchgate.net |

| TFBPTz-ETMP-COF Composite | Solid-State Electrolyte | Ionic Conductivity: 2.72 × 10⁻³ S cm⁻¹ ossila.com |

| Microporous Polymer from TEPT | Hydrogen Storage | H₂ Uptake: 2.94 mmol·g⁻¹ (at 77K, 1.0 bar) ossila.com |

Materials for Batteries and Supercapacitors

Materials derived from this compound, particularly covalent triazine frameworks (CTFs) and nitrogen-rich carbon nitrides, are being actively researched for their potential in energy storage devices. smolecule.com The triazine unit is a key component in creating robust, porous structures with high nitrogen content, which can enhance the electrochemical performance of electrodes in batteries and supercapacitors.

The nitrogen atoms in the triazine-based framework act as redox-active sites, enabling efficient charge storage. Furthermore, the porous nature of CTFs facilitates rapid ion transport, which is crucial for high-power applications. Research has shown that triazine-based frameworks can be utilized as cathodes in lithium batteries and as electrode materials for supercapacitors. researchgate.netresearchgate.net For instance, anodes made from phenazine, a related nitrogen-containing heterocyclic compound, have demonstrated high reversible capacities and excellent cycle life in aqueous rechargeable batteries, indicating the potential of such nitrogen-rich structures in energy storage. researchgate.net

High-pressure treatment of this compound can produce layered carbon nitrides. These materials are explored as promising anodes for lithium-ion batteries due to their high nitrogen content and conductivity.

Table 1: Performance of a Triazine-Related Anode Material

| Material | Application | Reversible Capacity (at 100 mA/g) | Temperature |